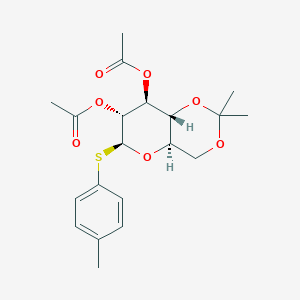
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes acetyl and isopropylidene groups attached to a glucopyranoside backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside typically involves multiple steps, starting from a suitable glucopyranoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using acetyl and isopropylidene groups to prevent unwanted reactions.
Thioether Formation: The protected glucopyranoside is then reacted with 4-methylphenyl thiol under specific conditions to form the thioether linkage.
Deprotection: The final step involves the selective removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the acetyl or isopropylidene groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrate derivatives.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets. The thioether linkage and acetyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-acetyl-beta-D-thiogalactopyranoside
Uniqueness
4-Methylphenyl 2,3-di-O-acetyl-4,6-O-isopropylidene-1-thio-beta-D-glucopyranoside is unique due to its specific combination of acetyl and isopropylidene protecting groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H26O7S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C20H26O7S/c1-11-6-8-14(9-7-11)28-19-18(25-13(3)22)17(24-12(2)21)16-15(26-19)10-23-20(4,5)27-16/h6-9,15-19H,10H2,1-5H3/t15-,16-,17+,18-,19+/m1/s1 |
InChI Key |
LDDFXQLKIVKGFU-FQBWVUSXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)(C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)(C)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


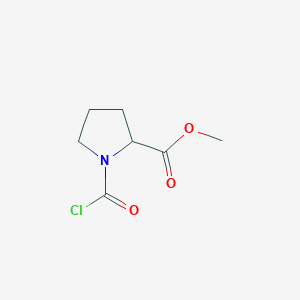


![2-[(4S,8S,9S,13R)-4,8,9,13-tetramethyl-3-(2-methyl-1-oxopropan-2-yl)-17-propan-2-yl-2,3,6,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-yl]acetic acid](/img/structure/B12432037.png)

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
![(4R)-1-[(2R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12432053.png)
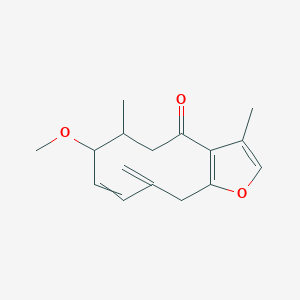


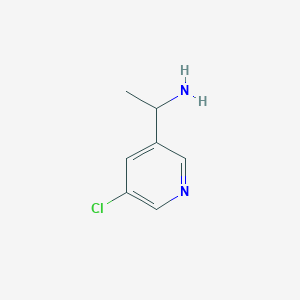

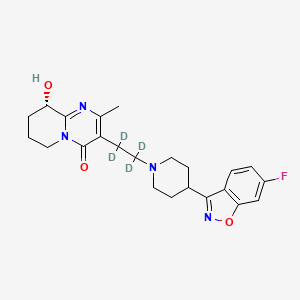
![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)
